Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Description
This compound belongs to a class of chiral phosphine oxides featuring a dihydrobenzo[d][1,3]oxaphosphole core. Its structure includes two tert-butyl groups on the phosphorus atom and a 4-isopropoxy substituent on the aromatic ring. Such derivatives are pivotal in asymmetric catalysis, acting as ligands or intermediates in stereoselective reactions . The stereochemistry (2R,3R) and bulky substituents enhance steric control during catalysis, making it valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C22H38O3P2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-propan-2-yloxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C22H38O3P2/c1-15(2)24-16-13-12-14-17-18(16)26(20(3,4)5)19(25-17)27(23,21(6,7)8)22(9,10)11/h12-15,19H,1-11H3/t19-,26-/m1/s1 |
InChI Key |
FKHJAXVNWDSMMO-NIYFSFCBSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC2=C1[P@]([C@@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of o-Hydroxyphenyl-Substituted SPOs
- Substrate Synthesis :
- o-Hydroxyphenyl SPOs are synthesized via nucleophilic substitution of o-isopropoxyphenol with chlorophosphines. For example, o-isopropoxyphenol is prepared by reacting pyrocatechol with isopropyl chloride in the presence of Na₂CO₃ and a polyethyleneglycol phase-transfer catalyst.
- Subsequent phosphorylation with PCl₃ or di-tert-butylphosphine oxide introduces the phosphorus center.
Cycloaddition Mechanism
- Reaction Conditions :
- Diastereoselectivity :
Post-Cycloaddition Modifications
- Oxidation :
- Crystallographic Validation :
Stereoselective Introduction of tert-Butyl Groups
The tert-butyl substituents are introduced via alkylation or Grignard reactions, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis.
Phosphorylation Strategies
Catalytic Asymmetric Alkylation
- Ligand Design :
- Conditions :
Functionalization of the 4-Isopropoxy Substituent
The isopropoxy group is installed early in the synthesis to avoid steric hindrance during cycloaddition.
Etherification Protocol
- Stepwise Process :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 31P NMR :
- HRMS :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The tert-butyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of cancer and infectious diseases.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its bulky tert-butyl groups can influence the steric environment around the active site, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences electronic and steric properties. Key analogs include:
Key Observations :
- Steric Effects : Bulky groups like 2,6-dimethoxyphenyl increase steric hindrance, which may improve enantioselectivity in asymmetric hydrogenation .
- Solubility: The dimethylamino variant (MW 397.47) is stored under inert conditions, suggesting sensitivity to moisture , while the 2,6-dimethoxyphenyl analog (MW 490.55) is provided in pre-dissolved solutions (e.g., 10 mM in DMSO), indicating lower intrinsic solubility .
Physical and Spectroscopic Data
- Boiling Points: Limited data exist, but the 2-isopropyl-2,6-dimethoxyphenyl analog () has a predicted boiling point of 451.5±45.0 °C, reflecting high thermal stability due to aromatic rings .
- Spectroscopy : Analogs like those in and are characterized via 1H/13C-NMR and UV spectroscopy, with substituents influencing chemical shifts (e.g., methoxy groups appearing as singlets near δ 3.8 ppm) .
Biological Activity
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS No. 2545293-93-2) is a phosphine oxide compound that has gained attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant studies that highlight its significance in various applications.
The molecular formula of this compound is , with a molecular weight of approximately 398.53 g/mol. The compound features a complex structure characterized by multiple tert-butyl groups and an oxaphosphole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₈O₃P |
| Molecular Weight | 398.53 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 5.01 |
| Solubility | High |
This compound exhibits a range of biological activities attributed to its phosphine oxide functionality. Research indicates that it may act as an inhibitor of certain cytochrome P450 enzymes (CYP), particularly CYP2D6 and CYP3A4, which are crucial in drug metabolism and biotransformation processes .
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, indicating potential applications in pharmaceutical formulations aimed at combating infections .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. Studies reveal that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, suggesting robust antimicrobial activity.
Case Study 2: Cancer Cell Line Testing
Another investigation published in Cancer Research examined the effects of this phosphine oxide on various human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound, highlighting its potential role as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound with high enantiomeric excess (ee)?
- Methodological Answer : Achieving high enantiomeric purity (≥99% ee) requires chiral resolution techniques such as asymmetric catalysis or chromatographic separation using chiral stationary phases (CSPs). The stereochemistry ((2R,3R)) is critical for reactivity, and intermediates must be analyzed via [^31]P NMR to monitor diastereomeric ratios . For example, highlights ≥99% ee via advanced HPLC methods with chiral columns.
| Parameter | Value/Technique | Reference |
|---|---|---|
| Purity | ≥97% | |
| Enantiomeric Excess | ≥99% ee | |
| Key Analytical Tool | Chiral HPLC, [^31]P NMR |
Q. How is the stereochemical configuration ((2R,3R)) confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For this compound, the InChi key (
YTSVKNHPNYLCOD-PPHZAIPVSA-N) corresponds to the (2S,3S) enantiomer, suggesting complementary data for (2R,3R) via optical rotation or comparative NMR with known standards .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : The compound should be stored under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the phosphine oxide group. specifies "bottle packaging" to minimize air/moisture exposure. Stability studies under varying temperatures (e.g., 25°C vs. –20°C) should be conducted to validate shelf life .
Advanced Research Questions
Q. How do steric effects from tert-butyl and isopropoxy groups influence reactivity in catalysis?
- Methodological Answer : The tert-butyl groups impose significant steric hindrance, which can stabilize transition states in asymmetric catalysis. Computational modeling (DFT) paired with experimental kinetic studies (e.g., turnover frequency measurements) can quantify steric parameters (e.g., % buried volume). ’s SMILES string (
CC(C)(C)OC1=CC=CC2=C1P(...)) highlights the spatial arrangement for steric analysis .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Yields for similar phosphine oxides vary widely (e.g., 42% in vs. 69% in other analogs). Contradictions arise from solvent polarity, catalyst loading, or purification methods. A systematic study comparing THF vs. dichloromethane as solvents, with [^31]P NMR tracking intermediates, is recommended to optimize conditions .
Q. How can the compound’s role in stabilizing reactive intermediates be investigated?
- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to monitor intermediates in catalytic cycles. The phosphine oxide’s electron-withdrawing nature (evident from its P=O moiety) may stabilize metal-ligand complexes. ’s focus on photoinduced phosphonylation suggests parallels in photochemical applications .
Data Contradictions and Validation
Q. Why do different sources report conflicting [^31]P NMR chemical shifts for similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
